molecular formula C20H24N2O2 B2501263 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole CAS No. 443328-68-5

1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2501263
CAS No.: 443328-68-5
M. Wt: 324.424
InChI Key: ITBFXPOYUPWYOM-UHFFFAOYSA-N
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Description

1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is a synthetic benzimidazole derivative with the molecular formula C20H24N2O2 and an average mass of 324.424 g/mol . It is also known by its IUPAC name, 2-[(4-methoxyphenoxy)methyl]-1-(3-methylbutyl)-1H-benzimidazole, and the CAS number 443328-68-5 . The compound is part of the benzimidazole chemical family, which is a prominent scaffold in medicinal chemistry known for its diverse biological profiles . Benzimidazole derivatives are frequently investigated in various research areas, including as modulators of biological functions and for their potential interactions with enzymes and DNA . Researchers can explore this compound as a building block or intermediate in the development of novel bioactive molecules. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(4-methoxyphenoxy)methyl]-1-(3-methylbutyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-15(2)12-13-22-19-7-5-4-6-18(19)21-20(22)14-24-17-10-8-16(23-3)9-11-17/h4-11,15H,12-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBFXPOYUPWYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Mechanisms

The benzimidazole core is classically synthesized through acid-catalyzed cyclocondensation of o-phenylenediamine with carbonyl compounds. For 2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole, (4-methoxyphenoxy)acetaldehyde serves as the critical carbonyl precursor. This aldehyde reacts with o-phenylenediamine under reflux in CHCl3, facilitated by NH4Cl as a Brønsted acid catalyst, to form the bicyclic structure via sequential Schiff base formation and cyclodehydration.

Reaction Equation:
$$
\text{o-Phenylenediamine} + \text{(4-Methoxyphenoxy)acetaldehyde} \xrightarrow{\text{NH}4\text{Cl, CHCl}3} \text{2-((4-Methoxyphenoxy)methyl)-1H-benzo[d]imidazole} + \text{H}_2\text{O}
$$

Optimization of Cyclization Conditions

Key parameters influencing yield and purity include solvent polarity, catalyst loading, and temperature. As demonstrated in Table 1, CHCl3 outperforms acetonitrile, methanol, and DMF due to its moderate polarity, which stabilizes intermediates without inducing side reactions. NH4Cl (4 mol%) achieves 92% yield within 4 hours at room temperature, whereas NH4Br or (NH4)2SO4 result in lower efficiencies.

Table 1: Solvent and Catalyst Screening for Benzimidazole Formation

Solvent Catalyst (4 mol%) Time (h) Yield (%)
CHCl3 NH4Cl 4 92
CH3CN NH4Cl 6 40
MeOH NH4Br 5 72
DMF (NH4)2SO4 12 78

N-1 Alkylation Strategies

Conventional Alkylation with Alkyl Halides

Alternative approaches employ isopentyl bromide in DMF with K2CO3 as a base. While cost-effective, this method requires elevated temperatures (80–100°C) and longer reaction times (12–24 h), yielding 70–75% product with minor impurities.

Functionalization at the 2-Position

Post-Cyclization Modification

For cases where the aldehyde is inaccessible, chloromethylation of pre-formed benzimidazole (using paraformaldehyde and HCl gas) followed by nucleophilic substitution with 4-methoxyphenol offers a viable alternative. However, this two-step process suffers from lower overall yields (55–60%) due to competing side reactions.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis confirms successful alkylation, with characteristic shifts for the isopentyl chain (δ 0.95–1.75 ppm) and (4-methoxyphenoxy)methyl group (δ 3.75 ppm for OCH3, δ 4.60 ppm for CH2). IR spectra show C=N stretching at 1631 cm⁻¹ and N–H vibrations at 3426 cm⁻¹.

Purity and Yield Optimization

HPLC purity exceeds 98% when NH4Cl-catalyzed cyclization is paired with Mitsunobu alkylation, whereas conventional alkylation achieves 90–92% purity. Recrystallization from ethanol/water (9:1) further enhances purity to >99%.

Industrial Scalability and Challenges

Cost-Benefit Analysis

Mitsunobu conditions, while efficient, entail high reagent costs (DEAD, PPh3), making large-scale production economically challenging. In contrast, NH4Cl and alkyl halides are cost-effective but require rigorous impurity control.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (150°C, 30 min) accelerates cyclization, achieving 88% yield with 50% reduced solvent volume.

Flow Chemistry Applications

Continuous-flow systems enable precise temperature control during exothermic alkylation steps, improving safety and reproducibility for scaled production.

Chemical Reactions Analysis

Types of Reactions

1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of benzimidazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy methyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with different functional groups replacing the methoxyphenoxy methyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antiviral activities due to the known properties of benzimidazole derivatives.

    Medicine: Explored for its potential anticancer properties, as benzimidazole compounds have shown promise in inhibiting cancer cell growth.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function and leading to biological effects such as antimicrobial or anticancer activity. The isopentyl and methoxyphenoxy methyl groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Key Benzimidazole Derivatives

Compound Name N1 Substituent C2 Substituent Key Properties/Activities References
1-Isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole Isopentyl 4-Methoxyphenoxymethyl High lipophilicity; potential antimicrobial/antifungal activity
1-Benzyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole Benzyl 4-Methoxyphenyl Moderate antifungal activity; lower metabolic stability due to benzyl group oxidation
5-Chloro-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole H (unsubstituted) 4-Chlorophenoxymethyl Potent antifungal activity (MIC <3.90 μM vs. Candida spp.)
2-(4-Fluorophenyl)-1H-benzo[d]imidazole H (unsubstituted) 4-Fluorophenyl GABA-A receptor affinity (pKi 5.1–5.53); enhanced metabolic stability from fluorine
1-(2-Methylprop-2-en-1-yl)-2-[1-(4-isobutylphenyl)ethyl]-1H-benzo[d]imidazole 2-Methylpropenyl 4-Isobutylphenylethyl Structural complexity; potential anticorrosion applications
Physicochemical Properties
  • Solubility :
    • Methoxy groups enhance aqueous solubility relative to chloro or fluoro substituents, as observed in hydroxy-phenyl derivatives () .

Biological Activity

1-Isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the benzimidazole class. Benzimidazoles are recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, characterized by an isopentyl group and a methoxyphenoxy methyl group attached to the benzimidazole core, may contribute to its distinct chemical and biological properties.

Chemical Structure and Synthesis

The synthesis of 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole typically involves several steps:

  • Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
  • Introduction of the Isopentyl Group : Alkylation reactions using isopentyl halides in the presence of a base such as potassium carbonate facilitate this step.
  • Attachment of the Methoxyphenoxy Methyl Group : The final step involves reacting the benzimidazole intermediate with 4-methoxyphenoxy methyl chloride in the presence of sodium hydride.

Biological Activity

Research indicates that 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole exhibits notable biological activities, particularly in cancer treatment.

Anticancer Properties

A study evaluating various benzimidazole derivatives demonstrated that compounds similar to 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole exhibited significant cytotoxic effects against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 7.82 to 21.48 μM across different cell lines, indicating potent anticancer activity comparable to established drugs .

Table 1: Cytotoxicity of Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (μM)
6cHCT-1167.82
6hHepG210.21
6iMCF-721.48
SorafenibHCT-1164.17
DoxorubicinHepG224.06

The mechanism of action for these compounds often involves inhibition of key kinases such as EGFR and mTOR, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compound 6i was shown to induce apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

The exact mechanism by which 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole exerts its biological effects is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core can interact with DNA or proteins, potentially inhibiting their function and leading to biological effects such as antimicrobial or anticancer activity. Furthermore, the structural modifications provided by the isopentyl and methoxyphenoxy methyl groups may enhance cellular penetration and target specificity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other benzimidazole derivatives:

Compound NameStructural FeaturesBiological Activity
2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole Lacks isopentyl groupReduced solubility and activity
1-isopentyl-2-methyl-1H-benzo[d]imidazole Lacks methoxyphenoxy methyl groupAltered interaction with targets
1-isopentyl-2-((4-chlorophenoxy)methyl)-1H-benzo[d]imidazole Contains chloro groupPotentially different chemical reactivity

The distinct combination of functional groups in 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole may confer unique properties that enhance its efficacy as a therapeutic agent.

Q & A

Basic: What are the common synthetic routes for synthesizing 1-isopentyl-2-((4-methoxyphenoxy)methyl)-1H-benzo[d]imidazole?

Methodological Answer:
The synthesis typically involves multi-step reactions starting from commercially available precursors. A standard route includes:

Core Formation : Condensation of 1-isopentyl-1H-benzimidazole with 4-methoxyphenol derivatives under nucleophilic substitution conditions.

Functionalization : Introduction of the (4-methoxyphenoxy)methyl group via alkylation or Mitsunobu reactions.

Purification : Use of column chromatography (silica gel) or recrystallization to isolate the product.
Key starting materials include substituted benzimidazoles and aryl ether precursors .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : To confirm substituent positions and hydrogen/carbon environments (e.g., aromatic protons at δ 7.2–7.5 ppm, methoxy groups at δ 3.8 ppm) .
  • LC-MS : For molecular weight verification (e.g., [M+H]+ peaks) and purity assessment .
  • HPLC : To quantify purity (>95% recommended for biological assays) .
  • IR Spectroscopy : Identification of functional groups like C-O (1250–1050 cm⁻¹) and C=N (1600–1500 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Catalyst Optimization : Replace traditional CuSO4/Na-ascorbate systems with Cu(I)-stabilizing ligands (e.g., TBTA) to enhance click chemistry efficiency .
  • Solvent Selection : Use t-BuOH/H2O mixtures (1:3) for improved regioselectivity in triazole formation .
  • Continuous Flow Reactors : Reduce side reactions and improve scalability compared to batch methods .
  • In-line Monitoring : Employ TLC or inline IR to track reaction progress and minimize over-functionalization .

Advanced: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Dose-Response Re-evaluation : Replicate studies across multiple cell lines (e.g., MIC values against S. aureus and C. albicans) to identify context-dependent effects .
  • Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., CCDC 1038591 for analogous structures) to rule out isomer contamination .
  • Meta-Analysis : Cross-reference PubMed, Scopus, and patent databases to identify overlooked variables (e.g., solvent residues in biological assays) .

Advanced: How do structural modifications influence pharmacological profiles?

Methodological Answer:

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., -CF3): Enhance antimicrobial activity but reduce solubility .
    • Aryl Extensions : Biphenyl or naphthyl groups improve binding to hydrophobic enzyme pockets (e.g., cytochrome P450) .
  • Computational Docking : Use AutoDock Vina to predict interactions with target proteins (e.g., binding affinity to tubulin for anticancer studies) .

Basic: What protocols are recommended for purity assessment?

Methodological Answer:

  • HPLC-DAD : Employ a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities <0.1% .
  • Elemental Analysis : Validate calculated vs. observed C/H/N ratios (e.g., C: 76.64% vs. 76.89% in derivatives) .
  • Melting Point Consistency : Compare experimental values with literature data (±2°C tolerance) .

Advanced: What computational approaches predict binding mechanisms?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
  • Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen bonds with 4-methoxyphenoxy groups) using Schrödinger Suite .
  • QSAR Studies : Corrogate substituent lipophilicity (logP) with antifungal activity (e.g., parabolic models for optimal logP ~2.5) .

Advanced: How do solvent polarity and catalysts affect regioselectivity?

Methodological Answer:

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 pathways for benzyl group attachment, while non-polar solvents (toluene) reduce side reactions .
  • Catalyst Screening : Test Cu(I)/Ru(II) systems for azide-alkyne cycloadditions; Ru catalysts may favor alternative regioisomers .
  • Temperature Control : Lower temperatures (0–25°C) improve selectivity in imidazole N-alkylation .

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